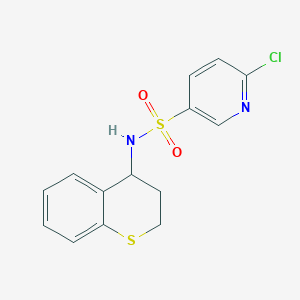
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a sulfonamide group, and a benzothiopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiopyran ring, followed by the introduction of the sulfonamide group and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiopyran moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in certain applications.
Propriétés
Numéro CAS |
878118-29-7 |
|---|---|
Formule moléculaire |
C14H13ClN2O2S2 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
6-chloro-N-(3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-14-6-5-10(9-16-14)21(18,19)17-12-7-8-20-13-4-2-1-3-11(12)13/h1-6,9,12,17H,7-8H2 |
Clé InChI |
WUADVYACXXMLGT-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=CC=CC=C2C1NS(=O)(=O)C3=CN=C(C=C3)Cl |
Solubilité |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


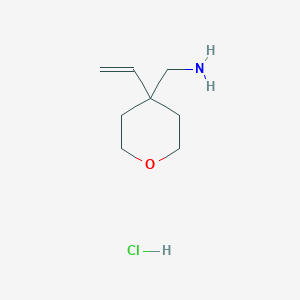
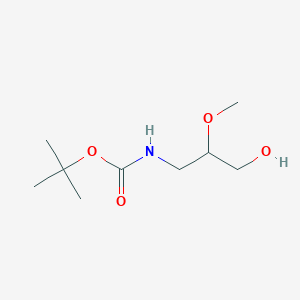
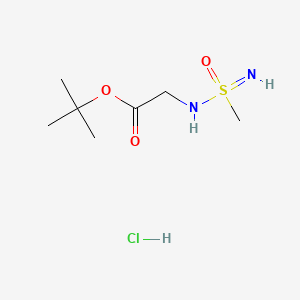
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
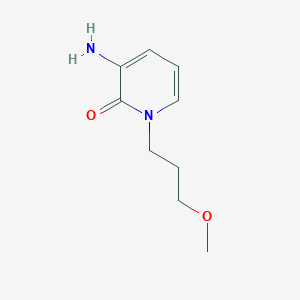
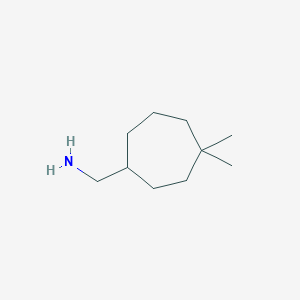

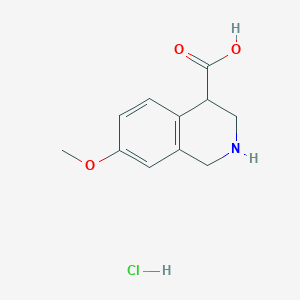
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)


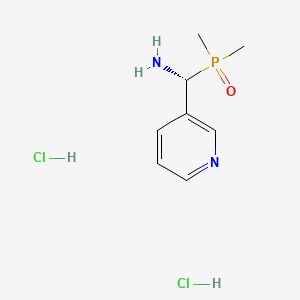
![5-(4-Fluorophenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B13577102.png)
